molecular formula C8H19N2O+ B037901 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol CAS No. 112745-28-5

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol

Cat. No. B037901
CAS RN: 112745-28-5
M. Wt: 159.25 g/mol
InChI Key: FVAPMIFLEWAWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, also known as DMPE, is a chemical compound that has been widely used in scientific research due to its unique chemical properties. DMPE has been synthesized using various methods, and its applications in scientific research have been extensively studied.

Scientific Research Applications

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been widely used in scientific research as a membrane probe due to its unique physicochemical properties. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can insert into the lipid bilayer of the cell membrane, and its fluorescence properties can be used to study the structure and dynamics of the membrane. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has also been used as a surfactant to stabilize proteins and liposomes, as well as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is not fully understood, but it is believed that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol interacts with the lipid bilayer of the cell membrane, causing changes in the membrane structure and dynamics. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also interact with proteins and other molecules in the membrane, affecting their function.
Biochemical and Physiological Effects:
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been shown to affect the fluidity and permeability of the cell membrane, as well as the activity of membrane proteins. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also affect the activity of enzymes and other molecules in the cytoplasm. In vivo studies have shown that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can affect the function of the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has several advantages for lab experiments, including its ability to insert into the lipid bilayer of the cell membrane, its fluorescent properties, and its stability in aqueous solutions. However, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also have limitations, such as its potential toxicity to cells and its potential interference with other molecules in the membrane.

Future Directions

There are several potential future directions for the study of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, including its use as a drug delivery system, its potential applications in nanotechnology, and its use in the study of membrane proteins and lipid rafts. Further research is needed to fully understand the mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is a unique chemical compound that has been widely used in scientific research due to its ability to interact with the cell membrane and its fluorescent properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol in scientific research.

Synthesis Methods

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be synthesized using various methods, including the reaction of 4,4-dimethylpiperazine with ethylene oxide in the presence of a base, or the reaction of 2-aminoethanol with 4,4-dimethylpiperazine. The purity and yield of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be improved by recrystallization or column chromatography.

properties

IUPAC Name

2-(4,4-dimethylpiperazin-4-ium-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N2O/c1-10(2)6-3-9(4-7-10)5-8-11/h11H,3-8H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPMIFLEWAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N2O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol

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